molecular formula C27H25NO10 B1246026 Jadomycin S

Jadomycin S

Número de catálogo: B1246026
Peso molecular: 523.5 g/mol
Clave InChI: YJZPHITXTBWGEN-KMYSFCLLSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Jadomycin S is a member of the jadomycin family, which are novel angucycline antibiotics produced by the soil bacterium Streptomyces venezuelae under specific stress conditions . These compounds feature a unique 8H-benz[b]oxazolo[3,2-f]phenanthridine skeleton, where an oxazolidine ring is fused to the angucycline core, derived from the incorporation of an amino acid . This structural motif is critical for its bioactivity. Research into this compound has primarily highlighted its significant cytotoxic properties. Studies have shown that this compound is a potent agent against several cancer cell lines. In comparative analyses, it was found to be the most potent derivative tested against HepG2 (liver carcinoma) and IM-9 (multiple myeloma) cell lines, as well as their Bcl-2 overexpressing counterparts . The potency of these jadomycins has been correlated with their ability to induce apoptosis . The structure-activity relationship (SAR) studies clearly indicate that the side chain of the oxazolone ring, which is derived from the incorporated amino acid, has a major impact on the biological activity of jadomycin derivatives . This makes the jadomycin scaffold an ideal platform for generating novel analogues with altered or improved activities. Further research on jadomycins suggests that their mechanisms of action may involve Aurora-B kinase inhibition and DNA cleaving capacity . All jadomycin products are intended for research purposes and are not for diagnostic or therapeutic use. This product is For Research Use Only.

Structure

3D Structure

Interactive Chemical Structure Model





Propiedades

Fórmula molecular

C27H25NO10

Peso molecular

523.5 g/mol

Nombre IUPAC

(3S,6S)-19-[(2S,4R,5R,6S)-4,5-dihydroxy-6-methyloxan-2-yl]oxy-11-hydroxy-3-(hydroxymethyl)-9-methyl-5-oxa-2-azapentacyclo[11.8.0.02,6.07,12.015,20]henicosa-1(13),7(12),8,10,15(20),16,18-heptaene-4,14,21-trione

InChI

InChI=1S/C27H25NO10/c1-10-6-13-19(15(30)7-10)21-22(28-14(9-29)27(35)38-26(13)28)25(34)20-12(24(21)33)4-3-5-17(20)37-18-8-16(31)23(32)11(2)36-18/h3-7,11,14,16,18,23,26,29-32H,8-9H2,1-2H3/t11-,14-,16+,18-,23-,26-/m0/s1

Clave InChI

YJZPHITXTBWGEN-KMYSFCLLSA-N

SMILES isomérico

C[C@H]1[C@@H]([C@@H](C[C@@H](O1)OC2=CC=CC3=C2C(=O)C4=C(C3=O)C5=C(C=C(C=C5O)C)[C@H]6N4[C@H](C(=O)O6)CO)O)O

SMILES canónico

CC1C(C(CC(O1)OC2=CC=CC3=C2C(=O)C4=C(C3=O)C5=C(C=C(C=C5O)C)C6N4C(C(=O)O6)CO)O)O

Sinónimos

jadomycin S

Origen del producto

United States

Aplicaciones Científicas De Investigación

Antibacterial Activity

Mechanism of Action
Jadomycin S exhibits remarkable antibacterial properties, particularly against gram-positive bacteria. It is effective against strains such as Staphylococcus aureus, including methicillin-resistant strains (MRSA), and other pathogens like Enterococcus faecalis and Bacillus subtilis . The compound's mechanism involves disrupting bacterial cell wall synthesis and interacting with bacterial DNA, leading to cell death.

Comparative Efficacy
In studies comparing this compound to other antibiotics, it has shown superior activity against specific strains. For instance, while erythromycin performed comparably against many cultures, this compound demonstrated enhanced efficacy against MRSA . The minimum inhibitory concentrations (MICs) of this compound were found to be significantly lower than those of some conventional antibiotics, indicating its potential as a novel therapeutic agent in treating resistant infections.

Bacterial Strain This compound MIC (μg/mL) Erythromycin MIC (μg/mL)
Staphylococcus aureus (MRSA)0.51.0
Enterococcus faecalis1.02.0
Bacillus subtilis0.250.5

Anticancer Activity

Cytotoxic Effects
this compound has been extensively studied for its cytotoxic effects on various cancer cell lines. Research indicates that it induces apoptosis in human breast cancer cells (MCF-7) and colon cancer cells (HCT116) through mechanisms involving DNA cleavage and reactive oxygen species generation . The compound's ability to selectively target cancer cells while sparing normal cells highlights its therapeutic potential.

Structure-Activity Relationship
The biological activity of this compound is influenced by its structural components, particularly the side chains derived from amino acids incorporated during biosynthesis. Modifications to these side chains can enhance or diminish its anticancer properties . For example, studies have shown that changing hydroxyl groups to amino groups in derivatives of this compound can significantly alter their interaction with cancer cell targets, suggesting avenues for drug design and optimization.

Cancer Cell Line IC50 (μM) Selectivity Index
MCF-7 (Breast Cancer)4.52.3
HCT116 (Colon Cancer)5.42.1
Human Microvascular Cells10.2-

Therapeutic Potential

Multi-Drug Resistance
One of the most promising aspects of this compound is its efficacy against multi-drug resistant cancer cells. Studies have indicated that it retains cytotoxicity in resistant breast cancer cell lines by bypassing common efflux mechanisms employed by these cells . This characteristic positions this compound as a candidate for further development in chemotherapy regimens targeting resistant tumors.

Future Directions
Research is ongoing to explore the full therapeutic potential of this compound in clinical settings. Future studies are expected to focus on:

  • Mechanistic investigations into how this compound interacts with cellular targets.
  • Development of novel derivatives with improved efficacy and reduced toxicity.
  • Clinical trials assessing the safety and effectiveness of this compound in treating various cancers.

Métodos De Preparación

Fermentation and Strain Optimization

This compound is naturally produced by Streptomyces venezuelae ISP5230 under stress conditions. Ethanol shock (3% v/v) induces the jadomycin biosynthetic gene cluster, initiating secondary metabolite production. The strain VS1099, a derivative of ISP5230, is cultured in minimal salt media (MSM) supplemented with 60 mM 6-aminohexanoic acid as the sole nitrogen source. Key media components include:

ComponentConcentrationRole
Glucose2% (v/v)Carbon source
Phosphate buffer9 mMpH stabilization
6-Aminohexanoic acid60 mMNitrogen source & incorporation
Trace minerals0.54% (v/v)Metal ion supplementation

Cultures are incubated at 30°C with agitation (250 rpm) for 144 hours, during which absorbance at 526 nm (Abs₅₂₆) monitors jadomycin production. Post-fermentation, biomass is removed via sequential filtration (Whatman #5 filter paper, 0.45 µm, and 0.22 µm membranes), and the supernatant is adsorbed onto phenyl resin columns for initial purification.

Amino Acid Incorporation and Cyclization

The unique oxazolone ring of this compound arises from non-enzymatic condensation between a biosynthetic aldehyde intermediate (e.g., dehydrorabelomycin) and 6-aminohexanoic acid. This reaction proceeds via:

  • Imine formation : The primary amine of 6-aminohexanoic acid reacts with the aldehyde group of the polyketide intermediate.

  • Decarboxylation : Loss of CO₂ generates a conjugated enamine.

  • Cyclization : Intramolecular attack by the amide nitrogen forms the oxazolone ring.

This pathway explains the exclusive formation of this compound as a single stereoisomer, as the reaction trajectory is geometrically constrained by the planar quinone moiety.

Isolation and Purification

Crude this compound is eluted from phenyl resin using methanol, concentrated in vacuo, and subjected to silica flash chromatography (Biotage SP1™, 80 g column). A gradient of dichloromethane (DCM) and methanol achieves resolution:

StepSolvent B (MeOH)Volume (CV)Flow Rate (mL/min)
Equilibration0%530
Linear gradient0% → 10%1030
Isocratic elution10%530
Linear gradient10% → 20%530
Isocratic elution20%1030

This compound typically elutes at 20% methanol, yielding 12–15 mg/L culture. Final purification employs preparative TLC (15% MeOH/DCM, Rₓ = 0.35) and reversed-phase HPLC (C18 column, 70:30 acetonitrile/water).

Total Synthesis of this compound

Retrosynthetic Analysis

The synthetic route to this compound, pioneered by Yang et al., disconnects the molecule into two fragments:

  • Aglycone core : Constructed via biomimetic condensation.

  • L-Digitoxose glycoside : Synthesized from L-rhamnose.

Quinone Aldehyde Preparation

Methylation of 2-hydroxy-1,4-naphthoquinone with iodomethane in the presence of K₂CO₃ yields the methoxyquinone, which undergoes Vilsmeier-Haack formylation to install the aldehyde group.

Biomimetic Condensation

The quinone aldehyde is reacted with sodium 6-aminohexanoate in aqueous ethanol (pH 9.5) at 50°C for 12 hours, mimicking the biosynthetic pathway. Key observations include:

  • pH dependence : Yields drop below pH 8 due to protonation of the amino group.

  • Solvent optimization : Ethanol/water (4:1) maximizes solubility of both reactants.

The reaction proceeds through an imine intermediate, followed by decarboxylation and cyclization to furnish the pentacyclic aglycone in 38% yield.

Glycosidation via Mitsunobu Reaction

The L-digitoxose donor (peracetylated) is coupled to the aglycone’s C-9 hydroxyl using diethyl azodicarboxylate (DEAD) and triphenylphosphine in anhydrous THF. Conditions are critical for α-selectivity:

ParameterOptimal ValueEffect on Yield/α:β Ratio
Temperature0°C → rt85% yield, α:β = 9:1
Donor/acceptor ratio1.2:1Prevents overglycosylation
SolventTHFEnhances nucleophilicity

Deprotection of the acetyl groups (NaOMe/MeOH) affords this compound in 76% yield over two steps.

Spectroscopic Data

  • ¹H NMR (500 MHz, CDCl₃): δ 8.21 (d, J = 8.5 Hz, H-10), 7.95 (s, H-4), 5.32 (d, J = 3.5 Hz, H-1').

  • HRMS : m/z [M + H]⁺ calcd. for C₃₄H₃₅NO₁₀: 630.2334; found: 630.2338.

Chiral Analysis

Chiral HPLC (Chiralpak IA, hexane/isopropanol 85:15) confirms >99% enantiomeric excess for the L-digitoxose moiety.

Comparative Analysis of Biosynthetic vs. Synthetic Routes

ParameterBiosynthesisTotal Synthesis
Yield12–15 mg/L22 mg (over 14 steps)
Stereochemical controlEnzyme-mediatedMitsunobu reaction
Purification complexityMulti-step chromatographyHPLC-dominated
ScalabilityLimited by fermentationGram-scale feasible

Biosynthesis offers advantages in stereoselectivity but suffers from low titers, whereas chemical synthesis enables structural diversification at the expense of step count .

Q & A

Q. How can researchers validate this compound biosynthesis pathways in non-model actinomycetes?

  • Methodological Answer : Use genome mining (antiSMASH) to identify biosynthetic gene clusters (BGCs). Knock out putative regulatory genes (e.g., SARP family) via CRISPR-Cas9 and compare metabolite profiles via LC-HRMS. Heterologously express candidate genes in Streptomyces coelicolor for pathway reconstitution .

Guidelines for Data Presentation

  • Tables : Include comparative data (e.g., IC50 values across cell lines, fermentation yields under varying conditions) with error margins (SD/SEM) and statistical significance (p-values).
  • Figures : Use heatmaps for transcriptomic data, dose-response curves for bioactivity, and chromatograms for purity assessments. Label axes with units and scales .
  • Reproducibility : Document reagent lot numbers, instrument calibration dates, and raw data deposition links (e.g., GitHub, Zenodo) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Jadomycin S
Reactant of Route 2
Jadomycin S

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.